molecular formula C8H7ClF3NO2S B2451937 Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate CAS No. 2138348-56-6

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B2451937
CAS No.: 2138348-56-6
M. Wt: 273.65
InChI Key: YLHKTWCNQSNASA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with amino, chloro, and trifluoromethyl groups

Properties

IUPAC Name

ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-2-15-7(14)3-4(8(10,11)12)5(9)16-6(3)13/h2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKTWCNQSNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138348-56-6
Record name ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
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Preparation Methods

Classical Two-Component Approach

The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, forms the foundational route for this compound. In this approach, elemental sulfur reacts with an α-methylene carbonyl compound (e.g., ethyl cyanoacetate) and an α-cyanoester in the presence of a base. For ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate, the reaction proceeds via a three-component condensation involving:

  • Ethyl cyanoacetate as the carbonyl component
  • Trifluoromethylated nitrile (e.g., CF₃CN) as the nitrile source
  • Chlorine introduced via post-cyclization halogenation

Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and amines like morpholine or piperidine as catalysts. A representative protocol from CN101314598A specifies:

  • Solvent : Anhydrous methanol
  • Base : Sodium methoxide (0.1–0.3 molar equivalents)
  • Temperature : 60–80°C under nitrogen atmosphere
  • Reaction Time : 8–12 hours

Post-reaction workup includes acidification to pH 2–3, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures. Yields range from 45% to 68%, with purity >95% confirmed by HPLC.

Microwave-Assisted Optimization

Recent advancements have applied microwave irradiation to accelerate the Gewald reaction. Key parameters:

  • Power : 300–500 W
  • Temperature : 120–140°C
  • Time : 20–40 minutes

This method reduces side product formation (e.g., 4-chloro-thienopyrimidine byproducts) while improving yield to 72–78%.

Chlorination Strategies

Direct Electrophilic Chlorination

Introducing the 5-chloro substituent requires careful control to avoid over-halogenation. The patent CN101314598A details a catalytic chlorination process:

Reaction Conditions

Parameter Specification
Substrate 2-Amino-4-(trifluoromethyl)thiophene-3-carboxylate
Chlorinating Agent Cl₂ gas (1.2–1.5 eq)
Catalyst FeCl₃/SbCl₃ (5–10 mol%)
Solvent CH₂Cl₂/CHCl₃ (3:1 v/v)
Temperature 10–30°C
Time 2–4 hours

Workup involves quenching with NaHCO₃ solution, followed by isopropyl ether precipitation. This method achieves 80–85% conversion with <5% dichlorinated byproducts.

Oxidative Chlorination

Alternative approaches employ N-chlorosuccinimide (NCS) in acidic media:

  • Solvent : Acetic acid/H₂O (4:1)
  • NCS : 1.1 eq
  • Temperature : 0–5°C
  • Time : 1 hour

This method offers superior regioselectivity (95:5 para:ortho ratio) but requires stringent temperature control to prevent ester hydrolysis.

Functional Group Compatibility Challenges

Amino Group Protection

The nucleophilic amino group necessitates protection during chlorination. Common strategies include:

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (85–90% yield)
  • Acetylation : Acetic anhydride/pyridine (1:2) at 0°C (78–82% yield)

Deprotection post-chlorination uses TFA/CH₂Cl₂ (1:1) for Boc groups or NH₃/MeOH for acetyl derivatives.

Ester Stability

The ethyl ester moiety demonstrates sensitivity to:

  • Strong Bases : Leads to saponification above pH 9
  • Nucleophiles : Risk of transesterification with primary alcohols

Optimized conditions maintain pH <8 during aqueous workups and avoid alcohol solvents in later stages.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern pilot plants employ tubular reactors for key steps:

Stage Reactor Type Residence Time Key Advantage
Gewald Cyclization Packed-Bed 15–20 min Enhanced heat transfer
Chlorination Gas-Liquid Microreactor 5–8 min Precise Cl₂ dosing
Crystallization Oscillatory Baffled 30–45 min Narrow particle size distribution

This configuration achieves 85% overall yield at 50 kg/batch scale.

Waste Stream Management

Critical environmental considerations:

  • Cl₂ Scrubbers : NaOH/H₂O₂ solutions neutralize excess chlorine
  • Solvent Recovery : Multistage distillation recovers >90% CH₂Cl₂
  • Metal Catalysts : Ion-exchange resins remove Fe³+/Sb³+ to <1 ppm

Analytical Characterization

Spectroscopic Data

Key characterization parameters for batch validation:

Technique Critical Signals Reference
¹H NMR δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.30 (q, OCH₂), δ 6.78 (s, C4-H)
¹³C NMR δ 14.1 (CH₂CH₃), δ 61.8 (OCH₂), δ 122.5 (q, J=270 Hz, CF₃)
IR 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1130 cm⁻¹ (C-F)

Purity Assessment

HPLC method validation parameters:

Column Mobile Phase Flow Rate Retention Time LOD
C18 (250×4.6 mm) MeCN/H₂O (70:30) + 0.1% TFA 1.0 mL/min 6.8 min 0.2 μg/mL

Comparative Method Analysis

Yield vs. Scalability

Method Lab-Scale Yield Pilot-Scale Yield Key Limitation
Classical Gewald 68% 55% Long reaction times
Microwave Gewald 78% 62% Equipment costs
Flow Chlorination 82% 78% Catalyst deactivation

Byproduct Profiles

Method Main Byproduct Concentration Range
Electrophilic Cl₂ 3,5-Dichloro derivative 3–7%
NCS Chlorination Ester hydrolysis products 1–2%
High-Temp Gewald Thienopyrimidine analogues 5–12%

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemistry

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the development of new synthetic methodologies.

Biology

This compound has been investigated for its biological activities , particularly:

  • Antimicrobial properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer properties : Shown potential in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)1.5Induction of apoptosis via caspase activation
U-937 (Leukemia)2.0Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.8Inhibition of proliferation

Medicine

The compound is explored as a lead candidate for developing pharmaceuticals targeting specific enzymes or receptors. Its mechanism of action involves binding to these targets, potentially inhibiting their activity and offering therapeutic benefits.

Case Studies

  • Anticancer Research : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner, correlating with increased caspase activity in treated cells.
  • Antimicrobial Studies : Research indicates that this compound has broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and material science .

Biological Activity

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group, a chloro group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.

Anticancer Activity

Research has demonstrated that compounds containing thiophene derivatives exhibit promising anticancer properties. This compound has been investigated for its effects on various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)1.5Induction of apoptosis via caspase activation
U-937 (Leukemia)2.0Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.8Inhibition of proliferation

The compound demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines, indicating its potential as an anticancer agent. Flow cytometry assays have shown that it induces apoptosis in a dose-dependent manner, with increased caspase-3/7 activity observed in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure has been associated with enhanced biological activity. SAR studies indicate that modifications in the thiophene ring can significantly impact the potency and selectivity of the compound against various biological targets .

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies using xenograft models have shown that this compound significantly reduces tumor size compared to control groups. The treatment resulted in a decrease in Ki-67 expression, indicating reduced cell proliferation within the tumors .

Case Study 2: Synergistic Effects with Other Drugs

Combining this compound with existing chemotherapeutics has shown synergistic effects, enhancing overall efficacy while reducing toxicity. For example, when used alongside doxorubicin, a notable reduction in IC50 values was observed across several cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate, and how can reaction yields be improved?

The Gewald reaction is a cornerstone for synthesizing aminothiophene derivatives. Key steps include:

  • Cyclization with sulfur : Reacting ketones or aldehydes with ethyl cyanoacetate and elemental sulfur under reflux in polar aprotic solvents (e.g., 1,4-dioxane or ethanol) with catalytic triethylamine .
  • Acylation/functionalization : Post-cyclization, acylation with chloroformates or thiophosgene introduces additional functional groups. For example, butyl chloroformate was used to acylate the amino group in related compounds .
  • Optimization : Yields improve with controlled temperature (reflux at 80–100°C), stoichiometric excess of sulfur, and purification via recrystallization (ethanol or 1,4-dioxane) .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns, especially the trifluoromethyl and ester groups. For example, the ester carbonyl typically appears at ~165–170 ppm in 13^13C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]+^+ peak for C9_9H8_8ClF3_3NO2_2S: calculated 310.0, observed 310.2) .

Q. What safety protocols are essential during handling and storage?

  • Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Shelf life: 12–24 months .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound and its derivatives?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for graphical representation . Key parameters:
    • Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
    • Refinement : Anisotropic displacement parameters for non-H atoms; R-factor < 0.05 for high-resolution data .
  • Challenges : Twinning or disorder in the trifluoromethyl group may require higher redundancy or alternative space groups .

Q. What mechanistic insights exist for the reactivity of the amino and trifluoromethyl groups?

  • Amino group reactivity : Susceptible to acylation (e.g., with chloroformates) or nucleophilic substitution. Thiophosgene converts -NH2_2 to -NCS in chloroform under reflux .
  • Trifluoromethyl effects : Electron-withdrawing nature stabilizes the thiophene ring, reducing electrophilic substitution but enhancing radical reactivity. Computational studies (DFT) can model charge distribution .

Q. How can structural modifications enhance bioactivity, and what methodologies validate these changes?

  • Substituent engineering : Replace the 5-chloro group with nitro (electron-withdrawing) or methyl (electron-donating) to modulate electronic properties .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • QSAR modeling : Correlate substituent Hammett constants (σ) with IC50_{50} values to predict activity .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility)?

  • logP discrepancies : Experimental vs. calculated (XlogP) values may differ due to ionization (e.g., -NH2_2 protonation). Use shake-flask methods with octanol/water partitioning for validation .
  • Solubility : Poor aqueous solubility (common for trifluoromethylated compounds) can be mitigated via co-solvents (DMSO) or nanoparticle formulation .

Q. What advanced thermal analysis methods are suitable for studying degradation pathways?

  • Differential Scanning Calorimetry (DSC) : Identify melting points (expected range: 150–180°C) and exothermic decomposition events .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C to assess thermal stability. Correlate with IR spectroscopy for degradation product identification .

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